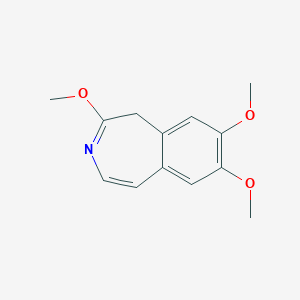

2,7,8-Trimethoxy-1H-3-benzazepine

Description

Structure

3D Structure

Properties

CAS No. |

93516-83-7 |

|---|---|

Molecular Formula |

C13H15NO3 |

Molecular Weight |

233.26 g/mol |

IUPAC Name |

2,7,8-trimethoxy-1H-3-benzazepine |

InChI |

InChI=1S/C13H15NO3/c1-15-11-6-9-4-5-14-13(17-3)8-10(9)7-12(11)16-2/h4-7H,8H2,1-3H3 |

InChI Key |

HNGHIFJBLXAHOW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=CC2=CC(=C(C=C2C1)OC)OC |

Origin of Product |

United States |

Historical Context and Structural Significance of Benzazepine Scaffolds in Medicinal Chemistry

The journey of benzazepine-related compounds in medicinal chemistry began with the discovery of the tranquillizing properties of chlordiazepoxide in 1955, the first of the benzodiazepine (B76468) class of drugs. tandfonline.comslideshare.net This discovery opened up a new era in psychopharmacology. The core structure, a benzene (B151609) ring fused to a seven-membered diazepine (B8756704) ring, provided a versatile template for chemists to modify and synthesize a vast library of derivatives. tandfonline.comyoutube.com

The structural significance of the benzazepine scaffold lies in its three-dimensional conformation, which allows for the spatial arrangement of various substituents that can interact with high specificity with biological targets, such as G-protein coupled receptors (GPCRs) and ion channels. nih.govlookchem.com The semi-rigid yet flexible nature of the seven-membered ring is a key feature that medicinal chemists have exploited to design molecules with specific pharmacological profiles. nih.gov The diverse biological activities associated with this scaffold include anxiolytic, anticonvulsant, muscle relaxant, and hypnotic effects. nih.gov

Structure Activity Relationship Sar and Ligand Design Principles for 2,7,8 Trimethoxy 1h 3 Benzazepine Derivatives

Conceptual Frameworks in Structure-Activity Relationship Elucidation

Understanding how the chemical structure of 2,7,8-trimethoxy-1H-3-benzazepine derivatives relates to their biological activity is paramount for designing new, more potent, and selective therapeutic agents. This is achieved through various computational and conceptual frameworks.

Pharmacophore modeling is a cornerstone of ligand-based drug design, where a three-dimensional arrangement of essential chemical features required for biological activity is identified from a set of active molecules. youtube.comfrontiersin.org This model then serves as a 3D query to screen virtual libraries for new compounds with the desired activity. A pharmacophore model typically includes features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. frontiersin.orgnih.gov

For benzazepine derivatives, pharmacophore models have been successfully developed to identify inhibitors for various targets. For instance, a study on luteolin (B72000) derivatives, which include benzazepines, identified a common pharmacophore hypothesis (AHRRR) for aldose reductase inhibition. nih.gov Similarly, a 3D-pharmacophore model for pyridine-3-carbonitriles was developed to identify key features for vasorelaxant activity. rsc.org In the context of this compound, a ligand-based approach would involve comparing the 3D structures of several active analogues to define the crucial spatial arrangement of the methoxy (B1213986) groups, the aromatic ring, and the nitrogen atom in the azepine ring for interaction with a biological target.

The process involves aligning the most active compounds to identify common features, leading to a hypothesis that can be statistically validated through quantitative structure-activity relationship (QSAR) models. rsc.orgnih.gov A robust 3D-QSAR model can predict the activity of novel designed compounds, guiding synthetic efforts toward more potent analogues. nih.gov

When the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, receptor-based design becomes a powerful tool. This approach involves docking potential ligands into the receptor's binding site to predict their binding affinity and orientation.

A prominent target for 3-benzazepine derivatives is the NMDA receptor, particularly the GluN2B subunit, which is implicated in various neurodegenerative diseases. nih.gov The binding site for the prototypical inhibitor ifenprodil (B1662929) on the NMDA receptor is well-characterized, providing a blueprint for the design of new antagonists. nih.govnih.gov Studies have identified five key Interaction Zones (IZs) within this binding pocket. Strong inhibitory activity depends on interactions in IZ1, 2, 3, and 5. nih.gov

Key interactions for 3-benzazepine derivatives at the GluN2B subunit include:

IZ1: A hydrogen bond between a ligand's phenolic group and the amino acid E236 in the GluN2B subunit. nih.gov

IZ2: Hydrophobic and hydrogen bond interactions involving the benzylic hydroxyl group and the 3-benzazepine core with GluN1 S132 and L135. nih.gov

IZ3 & IZ5: Aromatic interactions between the ligand and phenylalanine residues F114 and F176 in the GluN2B subunit. nih.gov

For a this compound derivative, the methoxy groups at positions 7 and 8 would significantly influence its interaction within such a binding pocket, potentially forming hydrogen bonds or specific hydrophobic contacts that differ from other substitution patterns.

Influence of Substituent Variation on Receptor Interactions

The nature and position of substituents on the 3-benzazepine ring system are critical determinants of receptor affinity, selectivity, and functional activity.

The rational design of novel analogues builds upon established SAR principles. Chemical modifications are systematically introduced to probe the steric, electronic, and hydrophobic requirements of the target receptor.

For example, the development of the selective 5-HT2C agonist Lorcaserin (B1675133), (1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine, involved extensive SAR studies. umn.eduresearchgate.net These studies revealed the importance of the chloro substituent at position 8 and the methyl group at position 1 for potency and selectivity.

Table 1: Example of SAR for 1-Substituted Tetrahydro-3-Benzazepines (Lorcaserin Series) for 5-HT2C Receptor Agonism

| Compound | R1-substituent | Aromatic Substituent | 5-HT2C pEC50 |

|---|---|---|---|

| Analog 1 | -H | 8-Cl | 7.1 |

| Analog 2 | -CH3 (Lorcaserin) | 8-Cl | 8.1 |

| Analog 3 | -CH2CH3 | 8-Cl | 7.4 |

| Analog 4 | -CH3 | 7-Cl | 7.5 |

| Analog 5 | -CH3 | 8-Br | 8.0 |

Data synthesized from published research on Lorcaserin SAR. umn.eduresearchgate.net

For this compound, rational design could involve:

Modification of Methoxy Groups: Converting one or more methoxy groups to hydroxyl groups to introduce hydrogen bonding capabilities, or to larger alkoxy groups to probe steric limits.

Substitution at Position 1: Introducing small alkyl or aryl groups at the 1-position, which is a common strategy to enhance potency in other 3-benzazepines. nih.gov

Modifications at the Nitrogen Atom (N-3): Varying the substituent on the nitrogen atom to alter basicity and introduce new interaction points.

The seven-membered azepine ring is conformationally flexible. Its specific conformation plays a crucial role in how the molecule presents its pharmacophoric features to the receptor. X-ray crystallography and NMR studies are used to determine the preferred conformations of these molecules.

A crystallographic study of 3-(3-chloropropyl)-7,8-dimethoxy-1H-3-benzazepin-2(3H)-one, a compound with a very similar substitution pattern to the title compound, revealed that the seven-membered ring adopts a bent conformation that is intermediate between a boat and a chair form. researchgate.net The methoxy groups were found to be coplanar with the benzene (B151609) ring. researchgate.net This inherent flexibility means the molecule can likely adapt its shape to fit different binding sites, but it also presents a challenge in design, as locking the molecule into a single "bioactive" conformation can lead to increased potency and selectivity. Conformational analysis of related benzoxazine (B1645224) derivatives also confirmed the importance of ring conformation for receptor affinity. nih.gov

Many biologically active 3-benzazepines are chiral, and their enantiomers often exhibit significantly different pharmacological properties. nih.gov The introduction of a substituent at positions 1 or 2 of the tetrahydro-3-benzazepine ring creates a stereocenter, and the absolute configuration at this center is often critical for molecular recognition by the target receptor.

Classic examples highlight this principle:

(S)-Fenoldopam is a potent dopamine (B1211576) D1 receptor agonist used to reduce blood pressure, while its (R)-enantiomer is significantly less active. nih.gov

(R)-SCH-23390 is a selective D1 receptor antagonist. nih.gov

(R)-Lorcaserin is a selective 5-HT2C agonist, demonstrating the importance of stereochemistry for its specific activity. nih.govumn.edu

The synthesis of enantiomerically pure 3-benzazepines is therefore a key goal in medicinal chemistry. nih.govresearchgate.net For derivatives of this compound, any modification that introduces a chiral center would necessitate an investigation into the activities of the individual enantiomers to identify the more potent and efficacious stereoisomer.

Exploration of Molecular Recognition Profiles with Biological Targets

The unique architecture of this compound derivatives allows for a wide range of interactions with biological macromolecules. The trimethoxy substitution pattern on the aromatic ring significantly influences the electronic and steric properties of the molecule, which in turn affects how it fits into the binding pockets of its protein targets. Research into related benzazepine compounds, such as those with different substitution patterns, provides a foundational understanding of the SAR principles at play.

Selective Modulation of Neurotransmitter Receptors

The therapeutic potential of 3-benzazepine derivatives is often linked to their ability to selectively target specific neurotransmitter receptor subtypes. This selectivity is crucial for achieving desired pharmacological effects while minimizing off-target interactions.

Derivatives of the 3-benzazepine scaffold have been identified as potent modulators of serotonin (B10506) (5-HT) receptors, which are implicated in mood, appetite, and cognition. nih.gov The 5-HT2 receptor family, particularly the 5-HT2C subtype, has been a key target for drug development. nih.govumn.edu

Studies on related 3-benzazepine series, such as lorcaserin (8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine), have demonstrated that specific substitutions on the benzazepine ring are critical for potent and selective 5-HT2C receptor agonism. umn.edu For these agonists, the ability to bind with high affinity is strongly correlated with their functional efficacy, a principle that holds for both 5-HT2A and 5-HT2C receptors. nih.gov This relationship suggests that the high-affinity binding state is a good predictor of the intrinsic activity of a ligand. nih.gov The development of dual 5-HT2A and 5-HT2C inverse agonists has also been a strategy, where structural modifications can boost 5-HT2C affinity to achieve a balanced dual potency. nih.gov While direct data on 2,7,8-trimethoxy derivatives is limited, the established SAR for the 3-benzazepine core suggests that the electronic and steric contributions of the methoxy groups at the 7 and 8 positions, similar to the 7,8-dihydroxy pattern in other active compounds, would significantly influence binding and efficacy at 5-HT receptor subtypes.

Table 1: In Vitro Functional Potency of a 5-HT2C Agonist (Lorcaserin) Data adapted from a study on a novel 3-benzazepine series. umn.edu

| Receptor Subtype | pEC50 |

|---|---|

| 5-HT2C | 8.1 |

| 5-HT2A | 6.8 |

| 5-HT2B | 6.1 |

The N-Methyl-D-Aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function, is a primary target for neuroprotective agents. Ligands that selectively block the GluN2B subunit of the NMDA receptor are of particular interest for treating various neurological disorders. nih.govnih.gov

Research has led to the development of potent and selective GluN2B antagonists based on the 3-benzazepine and related benzo nih.govannulene scaffolds. nih.gov In these series, substitutions on the benzazepine nitrogen and modifications to the core structure are critical for high affinity. For example, replacing a benzylic hydroxyl group with other moieties can retain high GluN2B affinity. nih.gov Studies on 7-methoxy-2-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ols show that the relative configuration of substituents on the seven-membered azepine ring is crucial for activity. researchgate.net The most potent antagonists often feature a specific side chain, such as a 3-phenylpropyl or 4-phenylbutyl group, attached to the nitrogen atom. nih.govresearchgate.net The methoxy group at the 7-position is a common feature in these potent antagonists, suggesting that the 7,8-dimethoxy pattern found in derivatives of this compound would be favorable for GluN2B affinity.

Table 2: Binding Affinity of 3-Benzazepine and Benzo nih.govannulene Derivatives at the GluN2B Receptor Data from studies on novel GluN2B-selective NMDA receptor antagonists. nih.gov

| Compound | Ki (nM) at GluN2B |

|---|---|

| 2-methoxy-N-(3-phenylpropyl)-6,7,8,9-tetrahydro-5H-benzo nih.govannulen-7-amine | 10 |

| 2-methoxy-N-methyl-N-(3-phenylpropyl)-6,7,8,9-tetrahydro-5H-benzo nih.govannulen-7-amine | 7.9 |

Dopamine receptors are central to movement, motivation, and cognition, and are classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families. mdpi.com The 1-phenyl-3-benzazepine scaffold has been a rich source of D1-like receptor ligands. mdpi.comresearchgate.net

Classic D1 receptor antagonists like SCH23390 (R-(+)-7-chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine) highlight the importance of the substitution pattern on the benzazepine ring for D1 affinity. nih.govnih.gov SAR studies on 6-chloro-1-phenylbenzazepines show that a C-7 phenolic group is crucial for retaining D1 receptor affinity, as compounds with a C-7 methoxy group lacked affinity. mdpi.com This suggests a hydrogen-bond-donating role for the C-7 substituent. However, this feature alone is not sufficient, as substitutions on the benzazepine nitrogen and the 1-phenyl moiety also significantly impact affinity. mdpi.comresearchgate.net For instance, an N-3 methyl group was found to be better tolerated than N-H or N-3 allyl substituents. researchgate.net These findings imply that for a this compound derivative to have high D1 affinity, the methoxy groups, particularly at the C-7 and C-8 positions, would likely need to be metabolized to hydroxyl groups to mimic the catechol structure known to be important for D1 agonist activity. researchgate.net

Table 3: Binding Affinity of a 6-Chloro-1-phenylbenzazepine Derivative Data from a study identifying a new D1 receptor antagonist. researchgate.net

| Compound | Receptor | Ki (nM) |

|---|---|---|

| 15a | D1 | 30 |

| D5 | >180 |

Investigation of Neurotransmitter Transporter Binding (e.g., Dopamine and Norepinephrine (B1679862) Uptake)

Neurotransmitter transporters, such as the dopamine transporter (DAT) and norepinephrine transporter (NET), are critical for regulating synaptic concentrations of these neurotransmitters. nih.govnih.gov

While much of the research on high-affinity transporter ligands has focused on tropane-based structures like benztropine (B127874) (BZT) and its analogs, the principles of interaction can inform the design of benzazepine-based inhibitors. nih.govnih.gov BZT analogs are potent inhibitors of DAT, and computational modeling suggests they bind in a manner that overlaps with the dopamine binding site. nih.govnih.gov For the norepinephrine transporter, ligands like nisoxetine (B1678948) and the phenyltropane CFT are used to characterize binding. nih.gov Interestingly, evidence suggests that the binding of nisoxetine and CFT to the NET may not be mutually exclusive, indicating multiple or allosteric binding sites. nih.gov Although direct studies on the interaction of this compound derivatives with DAT and NET are not widely available, the SAR of related compounds suggests that the bulky and electronically rich benzazepine structure could be adapted to target the substrate binding pockets of these transporters.

Computational Chemistry and Cheminformatics in the Study of 2,7,8 Trimethoxy 1h 3 Benzazepine

Molecular Docking and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijnc.iryoutube.com This method is crucial for understanding how a ligand like 2,7,8-Trimethoxy-1H-3-benzazepine might interact with a protein receptor at the atomic level. The process involves placing the ligand into the binding site of a receptor and evaluating the stability of the resulting complex using a scoring function. This allows for the prediction of binding affinity and the identification of key interactions that stabilize the complex. nih.gov

Following molecular docking, a detailed analysis of the interactions between the ligand and the protein is performed. This involves identifying the specific types of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking, that contribute to the binding affinity. researchgate.netnih.gov For this compound, the three methoxy (B1213986) groups and the nitrogen atom in the azepine ring are key features that can participate in hydrogen bonding with amino acid residues in a receptor's active site. The aromatic rings provide a scaffold for potential hydrophobic and pi-stacking interactions.

Identifying these interaction "hotspots" is critical for understanding the mechanism of action and for designing more potent and selective analogs. researchgate.net Computational tools can visualize these interactions, providing a clear 2D or 3D representation of the ligand in the binding pocket. youtube.comresearchgate.net

Table 1: Potential Interacting Residues and Interaction Types for this compound

| Ligand Moiety | Potential Interaction Type | Example Protein Residues |

| Methoxy Groups (Oxygen) | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine |

| Azepine Ring (Nitrogen) | Hydrogen Bond Donor/Acceptor | Aspartate, Glutamate, Asparagine |

| Benzene (B151609) Ring | Hydrophobic, Pi-Pi Stacking | Phenylalanine, Tyrosine, Tryptophan |

| Alicyclic Ring | Hydrophobic | Leucine, Isoleucine, Valine |

This table represents hypothetical interactions based on the chemical structure of the compound and general principles of ligand-protein binding.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. nih.govnih.gov A pharmacophore model can be developed based on the key structural features of this compound that are essential for binding. youtube.comyoutube.com This model, which defines the spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, can then be used to rapidly screen virtual compound databases. researchgate.net This process can identify diverse compounds that share the crucial binding characteristics of the parent molecule, leading to the discovery of novel and potentially more effective ligands. nih.gov

Advanced Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. ijnc.irsemanticscholar.org By simulating the movements of atoms and molecules, MD can reveal the stability of the binding pose, the flexibility of the protein, and the role of solvent molecules in the interaction. chemrxiv.orgchemrxiv.org

MD simulations allow for the exploration of various conformations that the ligand-receptor complex can adopt. nih.gov This is crucial because both the ligand and the protein are flexible entities, and their shapes can change upon binding in a process known as "induced fit". nih.gov By sampling these different conformations, researchers can gain a more accurate understanding of the binding process and the stability of the complex, which is essential for predicting the true binding mode.

A significant advantage of MD simulations is the ability to calculate the binding free energy of a ligand to its receptor. nih.gov Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular for this purpose. researchgate.netnih.govnih.gov These techniques combine the molecular mechanics energies from the simulation with continuum solvation models to estimate the free energy of binding. researchgate.netfrontiersin.org This provides a more accurate prediction of binding affinity than docking scores alone and can help to rank potential drug candidates. nih.gov

Table 2: Illustrative Breakdown of Binding Free Energy Components (MM/PBSA)

| Energy Component | Description | Hypothetical Value (kcal/mol) |

| ΔE_vdw | Van der Waals Energy | -45.0 |

| ΔE_elec | Electrostatic Energy | -20.0 |

| ΔG_polar | Polar Solvation Energy | +30.0 |

| ΔG_nonpolar | Nonpolar Solvation Energy | -5.0 |

| ΔG_binding | Total Binding Free Energy | -40.0 |

These values are for illustrative purposes to demonstrate the components of a typical MM/PBSA calculation.

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule with high accuracy. mpg.dersc.orgrsc.org For this compound, DFT can provide insights into its chemical reactivity, stability, and the nature of its molecular orbitals. nih.govresearchgate.net

These calculations can determine the distribution of electron density, which is crucial for understanding how the molecule will interact with biological targets. Key parameters derived from QM calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. Furthermore, QM methods can generate an electrostatic potential map, which visualizes the electron-rich and electron-poor regions of the molecule, highlighting sites prone to electrostatic interactions. researchgate.net

Table 3: Representative Data from Quantum Mechanical Calculations

| Calculated Property | Description |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. |

| Dipole Moment | Measure of the overall polarity of the molecule. |

| Mulliken Atomic Charges | Partial charge distribution on each atom in the molecule. |

This table lists typical properties obtained from QM calculations that are used to understand a molecule's electronic structure and reactivity.

Reactivity Prediction and Reaction Mechanism Elucidation

Computational chemistry offers profound insights into the reactivity of this compound and its derivatives. By employing quantum mechanical methods, researchers can model the electron distribution within the molecule to predict sites susceptible to electrophilic or nucleophilic attack. This is crucial for planning synthetic routes and anticipating potential side products.

For instance, the synthesis of benzazepine scaffolds often involves complex multi-step reactions. Computational studies can elucidate the mechanisms of these transformations. A key synthetic pathway to access the core benzazepine structure is through intramolecular cyclization reactions. beilstein-journals.org Theoretical calculations can model the transition states and intermediates of these reactions, helping to determine the most energetically favorable pathway. For example, in reactions like the Fischer indole (B1671886) synthesis used to create related indolobenzazepine structures, computational analysis can clarify the intricate steps of cyclization and rearrangement. beilstein-journals.org

The structural characteristics of benzazepine derivatives, such as the conformation of the seven-membered ring, play a significant role in their reactivity. X-ray crystallography data for related compounds, such as 3-(3-Chloropropyl)-7,8-dimethoxy-1H-3-benzazepin-2(3H)-one, reveal that the seven-membered ring adopts a bent conformation, somewhere between a boat and chair form. researchgate.net This structural information is invaluable for creating accurate computational models. These models can then be used to predict how the molecule will interact with reagents and catalysts. For example, the dihedral angle between the planes of the molecule can be calculated to understand steric hindrance and conformational flexibility during a reaction. researchgate.net

Table 1: Calculated Structural Parameters for a 3-Benzazepine Derivative This table is illustrative, based on data for a related compound to demonstrate the type of information generated in computational studies.

| Parameter | Value | Source |

|---|---|---|

| Asymmetry Parameter (ΔCs) | 2.9 (2)° | researchgate.net |

| Dihedral Angle between Planes | 59.17 (6)° | researchgate.net |

QSAR Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of modern drug discovery, establishing a mathematical correlation between the chemical structures of a series of compounds and their biological activities. tsijournals.com For derivatives of the 3-benzazepine family, QSAR studies are instrumental in identifying the key structural, physical, and chemical properties that govern their therapeutic effects. nih.gov

The fundamental principle of QSAR is that variations in the biological activity of congeneric compounds are directly related to changes in their molecular features. tsijournals.com To build a QSAR model, a dataset of compounds with known activities is used. Various molecular descriptors are calculated for each compound, quantifying properties like lipophilicity, electronic effects, and steric parameters. Statistical methods, such as Multiple Linear Regression (MLR), are then employed to create a model that predicts activity based on these descriptors. tsijournals.com

For example, a QSAR study on a series of 15-LOX inhibitors, which include various heterocyclic compounds, utilized descriptors of atomic neighborhoods (QNA and MNA) and whole-molecule descriptors to build predictive models. mdpi.com Similar approaches can be applied to this compound and its analogues to predict their potential as, for instance, enzyme inhibitors or receptor antagonists. Studies on other heterocyclic systems like benzimidazole (B57391) derivatives have successfully used 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices (CoMSIA) to identify key features for biological activity, such as the importance of lipophilicity and hydrogen bonding at specific positions. nih.gov These models, once validated, can be used to screen virtual libraries of novel benzazepine derivatives, prioritizing the most promising candidates for synthesis and experimental testing. researchgate.net

Table 2: Example of Descriptors Used in a QSAR Model for Anti-HIV Agents This table is based on a study of different heterocyclic compounds and illustrates the types of descriptors used in QSAR.

| Descriptor | Description | Role in Model | Source |

|---|---|---|---|

| minssO | Minimum E-State for Oxygen | Quantifies the electronic and topological state of oxygen atoms. | tsijournals.com |

| PPSA-3 | Partial Positive Surface Area | Relates to molecular interactions and solvation properties. | tsijournals.com |

The predictive power of a QSAR model is assessed through rigorous internal and external validation techniques. mdpi.comnih.gov A robust and validated model can significantly reduce the time and cost associated with drug discovery by focusing laboratory efforts on compounds with a high predicted probability of success. tsijournals.com

Integration of Artificial Intelligence and Machine Learning in Compound Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of compound optimization by enabling data-driven design and accelerating discovery timelines. youtube.com These technologies can analyze vast and complex chemical datasets with a speed and precision that surpasses traditional methods. youtube.comnih.gov

In the context of this compound, AI and ML can be applied in several ways. One key application is in de novo drug design, where generative models, often based on recurrent neural networks (RNNs) or generative adversarial networks (GANs), learn from existing chemical structures to propose entirely new molecules with desired properties. nih.gov These models can explore the vast chemical space around the benzazepine scaffold to design novel derivatives optimized for specific biological targets. nih.gov

Furthermore, ML algorithms can be trained to predict a wide range of properties for a given molecule, from its biological activity against a specific target to its physicochemical characteristics. youtube.comresearchgate.net For example, a machine learning model can be trained on data from high-throughput imaging screens to predict the biological activity of compounds, effectively repurposing existing data to accelerate new drug discovery projects. researchgate.net This approach can increase hit rates and diversify the chemical structures of potential leads. researchgate.net

ML is also transforming the optimization of chemical synthesis. Bayesian optimization algorithms, for example, can be coupled with automated flow chemistry platforms to efficiently find the optimal reaction conditions (e.g., temperature, residence time, stoichiometry) for synthesizing complex molecules like benzazepine derivatives. rsc.orgresearchgate.net This data-efficient approach builds process knowledge and can navigate the trade-offs between reaction yield and impurity formation, proving more robust than traditional optimization methods. rsc.org

Table 3: Comparison of Optimization Approaches in Chemistry

| Method | Description | Key Advantage | Relevant To |

|---|---|---|---|

| One-Factor-at-a-Time (OFAT) | Varies a single parameter while keeping others constant. | Simplicity. | Traditional process optimization. |

| Design of Experiments (DoE) | Systematically varies multiple parameters simultaneously. | More efficient than OFAT; captures interactions. | Statistical process optimization. |

| Machine Learning (Bayesian Optimization) | Uses a probabilistic model to select the most informative experiments to run next. | Highly data-efficient; excels at optimizing multiple objectives. | rsc.org |

The integration of AI and ML with physics-based simulations and automated laboratory systems creates a powerful, closed-loop discovery cycle. youtube.comresearchgate.net This synergy allows researchers to design, synthesize, and test new derivatives of this compound with unprecedented efficiency, accelerating the journey from a promising scaffold to a highly optimized chemical entity.

Advanced Research Paradigms and Future Perspectives for 2,7,8 Trimethoxy 1h 3 Benzazepine

Exploration of Novel Biological Targets for Benzazepine Scaffolds

The benzazepine framework is recognized as a "privileged scaffold" in drug discovery due to its ability to bind to a diverse range of biological targets. nih.gov Derivatives of 3-benzazepines have demonstrated a wide array of pharmacological activities, including analgesic, antihypertensive, and anticancer properties. nih.gov A primary area of investigation has been their interaction with dopamine (B1211576) receptors, with many derivatives exhibiting dopaminergic or antidopaminergic activity. nih.gov

Further research has expanded the potential target space for benzazepine-based compounds. For instance, certain benzazepines have been identified as potent and selective agonists for the serotonin (B10506) 5-HT2C receptor, a target for obesity treatment. The exploration of tricyclic systems, including benzazepines, has also revealed interactions with G-protein coupled receptors, ligand-gated ion channels, and various enzymes. nih.gov The structural versatility of the benzazepine core allows for the synthesis of extensive compound libraries, which can be screened against a wide panel of biological targets to uncover novel therapeutic applications. The specific substitution pattern of 2,7,8-Trimethoxy-1H-3-benzazepine may confer unique selectivity and potency for known or novel targets, warranting comprehensive biological evaluation.

Design and Synthesis of Molecular Probes for Chemical Biology Studies

To elucidate the biological functions and interactions of this compound, the development of molecular probes is essential. These tools, which can include fluorescent or radiolabeled derivatives, enable the visualization and quantification of the compound's engagement with its cellular targets. ens-lyon.fryoutube.com The synthesis of such probes typically involves the introduction of a reporter group without significantly altering the parent molecule's pharmacological properties.

For example, a common strategy is the incorporation of a fluorophore to allow for detection via fluorescence microscopy. nih.gov This would enable researchers to study the subcellular localization of the benzazepine derivative and its interaction with specific proteins or organelles. Another approach is proximity labeling, where a small molecule, upon activation, can label nearby biomolecules, providing insights into its molecular neighborhood within a cell. nih.gov The design of these probes requires careful consideration of the point of attachment of the reporter group to the this compound scaffold to maintain its binding affinity for its biological target.

Radiochemical Synthesis for Positron Emission Tomography (PET) Ligands

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that can visualize and quantify biological processes at the molecular level. The development of PET radioligands based on the this compound scaffold would allow for non-invasive studies of its target engagement and pharmacokinetics in living subjects. This involves labeling the molecule with a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). nih.govfao.org

The synthesis of a PET ligand requires specialized radiochemical methods to incorporate the radionuclide rapidly and with high efficiency. For instance, ¹¹C-methylation is a common method for introducing a ¹¹C-methyl group onto a precursor molecule. nih.gov The resulting radioligand must exhibit high affinity and selectivity for its target, as well as appropriate pharmacokinetic properties, including the ability to cross the blood-brain barrier if the target is in the central nervous system. nih.gov The preclinical evaluation of such a radioligand would involve in vitro autoradiography on tissue sections and in vivo PET imaging in animal models to confirm its target specificity and suitability for further translational studies. nih.gov The development of a PET ligand for this compound would be a significant step towards understanding its in vivo behavior and therapeutic potential.

Sustainable and Scalable Synthetic Method Development

The advancement of this compound from a laboratory curiosity to a potential therapeutic agent necessitates the development of sustainable and scalable synthetic routes. Traditional multi-step syntheses can be inefficient and generate significant chemical waste. Modern synthetic chemistry focuses on creating more environmentally friendly and economically viable processes. nih.govfrontiersin.org

Several innovative methods have been developed for the synthesis of the benzazepine core. These include microwave-assisted protocols, such as the intramolecular Heck reductive cyclization, which can construct the 3-benzazepine framework with high regio- and stereoselectivity. nih.gov Another approach involves the use of iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamates to produce chiral tetrahydro-3-benzazepines with excellent enantioselectivity. nih.gov Furthermore, strategies that utilize renewable resources, such as lignin-derived aromatic monomers, are being explored to create value-added N-heterocycles, including benzazepines, in a waste-free manner. nih.gov The synthesis of 7,8-dimethoxy-2,3,-dihydro-1H-3-benzazepine has been achieved through the reduction of the corresponding 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one. prepchem.com The development of a sustainable and scalable synthesis for this compound would likely involve the optimization of existing methods or the design of novel, more efficient synthetic pathways. google.com

High-Throughput Screening and Combinatorial Chemistry Approaches

High-throughput screening (HTS) is a critical tool in modern drug discovery, allowing for the rapid evaluation of large numbers of compounds for their biological activity. nih.govnih.gov In the context of this compound, HTS can be employed in several ways. Firstly, a library of derivatives based on the this compound scaffold can be synthesized using combinatorial chemistry techniques. This would involve systematically varying the substituents on the benzazepine ring to create a diverse set of molecules.

This library can then be screened against a panel of biological targets to identify compounds with desired activities. thermofisher.comstanford.edu HTS assays are typically automated and miniaturized, allowing for the testing of thousands of compounds in a short period. mdpi.com The data generated from these screens can provide valuable structure-activity relationship (SAR) information, guiding the further optimization of lead compounds. Furthermore, HTS can be used to screen existing compound libraries to identify novel scaffolds that interact with a specific target of interest, which could then be further developed based on the structural motifs of this compound.

Translational Research Pathways for Benzazepine-Based Chemical Entities

The ultimate goal of research into compounds like this compound is to translate promising laboratory findings into clinical applications. This process, known as translational research, involves a series of steps to bridge the gap between basic science and medical practice. youtube.com The initial phase involves extensive preclinical studies to characterize the compound's efficacy and to identify potential lead candidates.

Quantitative systems pharmacology (QSP) modeling can be a valuable tool in this process, helping to link the drug's mechanism of action to clinical biomarkers. nih.gov Once a lead compound is identified, it undergoes further preclinical development, including more extensive in vivo testing in animal models of disease. The development of biomarkers is crucial for monitoring the drug's effect and for patient selection in clinical trials. youtube.com The successful navigation of this pathway requires a multidisciplinary approach, integrating chemistry, biology, pharmacology, and clinical science. pharmgkb.orgclinpgx.org The journey of a compound from the bench to the bedside is long and challenging, but the potential rewards in terms of new therapies for human diseases are immense.

Q & A

Q. What are the recommended synthetic routes for 2,7,8-Trimethoxy-1H-3-benzazepine, and what methodological considerations are critical for achieving high yield?

Answer: Synthesis of this compound typically involves multi-step reactions, including cyclization and functional group modifications. Key steps include:

- Cyclization strategies : Use of Friedel-Crafts alkylation or intramolecular amidation to form the benzazepine core .

- Methoxy group introduction : Selective demethylation or protection/deprotection sequences to position methoxy groups at C2, C7, and C8 .

- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradients) to isolate the product .

Critical considerations: Optimize reaction temperature (40–80°C) and solvent polarity (e.g., THF or DMF) to minimize side reactions. Monitor intermediates via TLC and NMR to confirm regioselectivity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity and purity of this compound?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm methoxy group positions and benzazepine ring conformation. Key signals: aromatic protons (δ 6.8–7.2 ppm), methoxy groups (δ 3.7–3.9 ppm) .

- HPLC-UV : Reverse-phase C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) to assess purity. Impurity thresholds should adhere to pharmacopeial standards (e.g., ≤0.5% for individual impurities, ≤2.0% total) .

- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to validate the structure .

Q. What are the known metabolic pathways and pharmacokinetic challenges associated with this compound in preclinical models?

Answer:

- Phase I metabolism : Hepatic oxidation via CYP450 enzymes (e.g., CYP3A4), leading to demethylation or hydroxylation at methoxy groups. Metabolites can be identified using LC-MS/MS .

- Bioavailability challenges : Low aqueous solubility (<0.1 mg/mL) necessitates formulation strategies (e.g., nanoemulsions, cyclodextrin complexes) .

- Half-life extension : Structural modifications, such as halogenation or bulky substituents, may reduce first-pass metabolism .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data related to the receptor binding affinity of this compound derivatives?

Answer:

- Comparative assays : Conduct parallel binding studies (e.g., radioligand displacement vs. functional cAMP assays) to distinguish competitive vs. allosteric interactions .

- Data triangulation : Validate results across multiple cell lines (e.g., CHO-K1 vs. HEK293) and animal models to account for receptor isoform variability .

- Statistical rigor : Apply multivariate analysis (ANOVA with post-hoc Tukey tests) to isolate confounding variables (e.g., solvent effects, batch-to-batch purity differences) .

Q. What strategies are employed to optimize the selectivity of this compound analogs in targeting specific neurotransmitter receptors?

Answer:

- Molecular docking : Use Schrödinger Suite or AutoDock to predict interactions with dopamine D2 vs. serotonin 5-HT2A receptors. Focus on steric hindrance at the orthosteric site .

- SAR studies : Introduce substituents (e.g., methyl, fluoro) at C4 or C9 to modulate lipophilicity (LogP) and hydrogen-bonding capacity (PSA) .

- In vivo profiling : Test analogs in behavioral assays (e.g., forced swim test for antidepressants) to correlate receptor selectivity with functional outcomes .

Q. How should researchers design controlled experiments to differentiate between intrinsic activity and allosteric modulation effects of this compound in vitro?

Answer:

- Concentration-response curves : Compare compound effects in the presence/absence of endogenous ligands (e.g., dopamine for D2 receptors). Allosteric modulators shift EC₅₀ values non-linearly .

- Schild analysis : Use competitive antagonists (e.g., haloperidol) to determine if the compound alters agonist potency (allosteric) or efficacy (orthosteric) .

- Fluorescence-based assays : Employ Tb³⁺-tagged receptors (e.g., Tag-lite® system) to detect real-time conformational changes indicative of allostery .

Methodological Considerations

- Impurity profiling : Follow USP guidelines for HPLC method validation, including system suitability (RSD ≤2%), LOD/LOQ, and forced degradation studies (acid/heat stress) .

- Synthetic scalability : Optimize catalyst loading (e.g., Pd/C for hydrogenation) and solvent recovery to ensure reproducibility in multi-gram syntheses .

- Data interpretation : Use cheminformatics tools (e.g., MOE, PyMol) to visualize 3D receptor-ligand interactions and rationalize structure-activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.